3-(o-Tolyloxy)piperidine hydrochloride
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Overview
Description
3-(o-Tolyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyloxy)piperidine hydrochloride typically involves the reaction of o-cresol with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an ether linkage between the aromatic ring of o-cresol and the nitrogen atom of piperidine. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, N-oxides, and halogenated compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-(o-Tolyloxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(o-Tolyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methylpiperidine: A methylated derivative of piperidine.
Piperidine-4-carboxylic acid: A carboxylated derivative of piperidine.
Uniqueness
3-(o-Tolyloxy)piperidine hydrochloride is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and development .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(2-methylphenoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H |
InChI Key |
VDGDBAJMBJSQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCNC2.Cl |
Origin of Product |
United States |
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